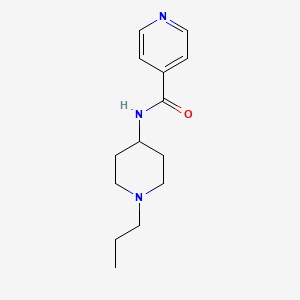

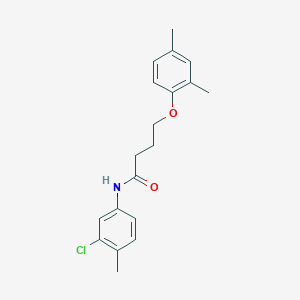

![molecular formula C16H14N2O3S B4578555 3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)

3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid

Descripción general

Descripción

3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid, commonly known as ACBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACBC is a member of the thioamide family of compounds, which are known for their diverse range of biological activities. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Polymorphism and Spectroscopic Studies : Research into mefenamic acid (a benzoic acid derivative) has provided insights into its polymorphs through vibrational (IR and Raman) and solid-state NMR spectroscopies. This study aids in understanding the structural and morphological characteristics of such compounds (Cunha et al., 2014).

Co-crystallisation Studies : Investigations into the co-crystallisation of benzoic acid derivatives with N-containing bases have revealed stoichiometric variants and polymorphism, enhancing our knowledge of crystal engineering and solid-state chemistry (Skovsgaard & Bond, 2009).

Catalytic Functionalization : Studies on the Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives offer new pathways for organic synthesis, demonstrating the versatility of these compounds in facilitating selective chemical transformations (Li et al., 2016).

Applications in Biosynthesis and Molecular Engineering

Microbial Biosynthesis : Research on the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli showcases the potential of bioengineering approaches for producing valuable chemical building blocks from simple substrates like glucose (Zhang & Stephanopoulos, 2016).

Synthesis of Novel Amino Acids : The development of new amino acids such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) for peptidomimetics and combinatorial chemistry applications demonstrates the importance of benzoic acid derivatives in medicinal chemistry and drug design (Pascal et al., 2000).

Environmental and Catalytic Research

Biodegradation Studies : Investigations into the biodegradation of dibenzothiophene highlight the environmental relevance of benzoic acid derivatives, providing insights into the breakdown pathways of sulfur-containing aromatic compounds (Bressler & Fedorak, 2001).

Ionic Liquid-Catalyzed Synthesis : The use of ionic liquids for the synthesis of benzothiazoles via C–S bond construction using CO2 as a C1 building block underlines the green chemistry potential of benzoic acid derivatives in sustainable chemical synthesis (Gao et al., 2015).

Propiedades

IUPAC Name |

3-[(4-acetylphenyl)carbamothioylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-10(19)11-5-7-13(8-6-11)17-16(22)18-14-4-2-3-12(9-14)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHARRQEUPEIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

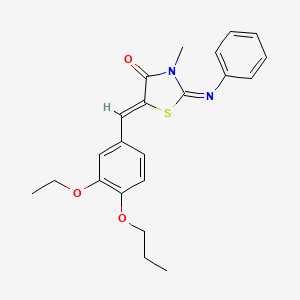

![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)

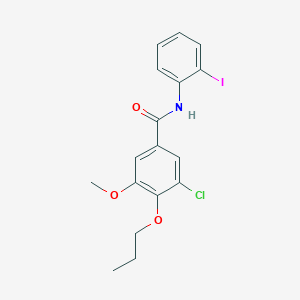

![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)

![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)

![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)

![3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4578546.png)

![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)

![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)